molecular formula C10H13N3O B1524218 1-(4-Aminophenyl)piperazin-2-one CAS No. 1022128-82-0

1-(4-Aminophenyl)piperazin-2-one

Cat. No. B1524218
Key on ui cas rn: 1022128-82-0
M. Wt: 191.23 g/mol
InChI Key: MULQTIPGVGXHBL-UHFFFAOYSA-N
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Patent
US07741341B2

Procedure details

To a solution of 670 mg 1-(4-Nitro-phenyl)-1H-pyrazin-2-one in 100 mL MeOH, 8 g Raney Nickel (washed three times with MeOH) were introduced under a nitrogen atmosphere. Then 10 mL of a 7 M solution of NH3 in MeOH were added. The nitrogen atmosphere was replaced by a hydrogen atmosphere and the mixture was hydrogenated under normal pressure at RT. After 2 h the reaction mixture was filtered through a pad of celite. The solvents were removed under reduced pressure and the residue was subjected to the next reaction step without further purification.
Name
1-(4-Nitro-phenyl)-1H-pyrazin-2-one
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:15]=[CH:14][N:13]=[CH:12][C:11]2=[O:16])=[CH:6][CH:5]=1)([O-])=O.N.[H][H]>CO.[Ni]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][C:11]2=[O:16])=[CH:8][CH:9]=1

Inputs

Step One
Name
1-(4-Nitro-phenyl)-1H-pyrazin-2-one
Quantity
670 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1C(C=NC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
8 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated under normal pressure at RT
FILTRATION
Type
FILTRATION
Details
After 2 h the reaction mixture was filtered through a pad of celite
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was subjected to the next reaction step without further purification

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)N1C(CNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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